(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate, also known as AZD3759 or zorifertinib, is a potent, orally active, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, , ]. This compound has garnered significant attention in scientific research due to its ability to penetrate the blood-brain barrier (BBB) [, , , , , , ], a characteristic that distinguishes it from many other EGFR inhibitors. This property makes AZD3759 a promising candidate for investigating the treatment of central nervous system (CNS) metastases, particularly those originating from EGFR-mutant non-small-cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ].
A detailed synthesis pathway for AZD3759 is described in the paper "Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor" []. The synthesis involves a five-step process starting from commercially available materials. The key intermediate, 4-chloro-7-methoxyquinazolin-6-yl(2R)-2,4-dimethylpiperazine-1-carboxylate, is coupled with 3-chloro-2-fluoroaniline to afford AZD3759.
Studies have explored the metabolic reactions of AZD3759 using techniques such as liquid chromatography ion trap mass spectrometry []. Both in vitro and in vivo studies in rats identified phase I metabolites resulting from N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination. Phase II metabolic reactions involved direct sulphate and glucuronic acid conjugation with AZD3759. Additionally, reactive intermediates, including glutathione conjugates and cyano adducts, were detected in the presence of trapping agents, highlighting potential metabolic pathways and potential for drug-drug interactions [].
AZD3759 functions as a potent and selective inhibitor of EGFR [, ], targeting both wild-type EGFR and certain mutant forms [, ]. By binding to the ATP-binding site of EGFR, AZD3759 prevents the receptor’s tyrosine kinase activity []. This inhibition disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways [, , ], which are often implicated in cell proliferation, survival, and angiogenesis. Preclinical studies suggest that AZD3759's inhibitory effect on EGFR translates to anti-tumor activity in both in vitro and in vivo models of NSCLC, including those with CNS metastases [, , ]. Notably, AZD3759 demonstrates efficacy even in models resistant to first-generation EGFR inhibitors [, ].
AZD3759 possesses physicochemical properties that facilitate its ability to penetrate the BBB [, ]. The paper "Brain Distribution of a Panel of Epidermal Growth Factor Receptor Inhibitors Using Cassette Dosing in Wild-Type and Abcb1/Abcg2-Deficient Mice" [] provides valuable insights into the brain distribution kinetics of AZD3759 and other EGFR inhibitors. This study used cassette dosing to evaluate brain penetration and found that AZD3759 achieved a higher brain-to-plasma ratio compared to other EGFR inhibitors. Further investigation using Abcb1/Abcg2-deficient mice indicated that these efflux transporters play a crucial role in limiting the brain distribution of most EGFR inhibitors, but AZD3759 appeared less affected, suggesting a lower affinity for these transporters [].
AZD3759 is primarily investigated in scientific research for its potential in treating EGFR-mutant NSCLC with CNS metastases [, , , , , , , , , , , , , , , ]. Preclinical studies utilizing various mouse models, including subcutaneous xenograft, leptomeningeal metastasis, and brain metastasis models, have shown that AZD3759 effectively inhibits tumor growth and improves survival rates [, , ]. Its ability to penetrate the BBB allows it to target CNS metastases, addressing a significant challenge in treating cancers that spread to the brain [, , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6